4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and an amino substituent at position 4, linked to a pent-4-yn-2-yl chain.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
JORYUTJWBSJBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Steps
The synthesis of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves a multi-step organic synthesis approach centered on the introduction of the amino group bearing the pent-4-yn-2-yl substituent onto the pyridine ring, followed by carboxylation at the 3-position. The general synthetic strategy includes:
Step 1: Formation of the Amino Intermediate
The amino substituent is introduced by reacting a halogenated pyridine derivative, such as 4-bromo-3-nitropyridine , with pent-4-yn-2-amine . This nucleophilic aromatic substitution (or amination) reaction proceeds under suitable conditions, often in polar aprotic solvents, to afford 4-[(Pent-4-yn-2-yl)amino]-3-nitropyridine.
Step 2: Reduction of the Nitro Group
The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation. Commonly, palladium on carbon (Pd/C) under hydrogen gas atmosphere is employed to achieve selective reduction, yielding 4-[(Pent-4-yn-2-yl)amino]pyridin-3-amine.
Step 3: Carboxylation
The amino-substituted pyridine is then subjected to carboxylation at the 3-position. This can be accomplished by treatment with carbon dioxide under high pressure and elevated temperature , leading to the formation of the carboxylic acid group, thus yielding the target compound 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid.
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the substitution step to enhance nucleophilicity.
Catalysts: Transition metal catalysts (Pd/C) are critical for efficient nitro reduction.
Temperature: Moderate temperatures (room temperature to 60 °C) are used in substitution steps to minimize side reactions; higher temperatures and pressures are applied during carboxylation.
Bases: Triethylamine or other organic bases may be added to neutralize acids formed during substitution.
Scale-up: Industrial synthesis may utilize continuous flow reactors and automated synthesis platforms to improve yield and purity.
Chemical Reactions and Analytical Characterization
Chemical Reaction Types
The compound’s functional groups allow it to participate in various reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of alkyne or amino groups to oxidized derivatives | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Reduction of nitro groups or other reducible moieties | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄), Pd/C with H₂ |
| Substitution | Nucleophilic or electrophilic substitution on pyridine ring or amino group | Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols) |
Analytical Techniques for Structure Confirmation
-
- Carboxylic acid C=O stretch: ~1700 cm⁻¹
- Alkyne C≡C stretch: ~2100 cm⁻¹
- N–H stretch (amine): ~3300 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Proton NMR signals for pent-4-yn-2-yl moiety: δ 1.5–2.5 ppm (methylene and methine protons), δ 2.0–3.0 ppm (alkyne proton)
- Aromatic protons on pyridine ring: δ 7.0–9.0 ppm
-
- Molecular ion peak consistent with molecular formula C₁₁H₁₂N₂O₂ (molecular weight ~204.22 g/mol)
-
- Confirms C, H, N content consistent with the proposed structure
Summary of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid |
| Melting Point | Data not explicitly reported |
| Solubility | Moderate solubility in organic solvents due to polar and hydrophobic groups |
| Functional Groups | Pyridine ring, amino group, carboxylic acid, alkyne |
Research Results and Observations
The synthetic route involving halogenated nitropyridine and pent-4-yn-2-amine is reproducible and yields the target compound with good purity after reduction and carboxylation steps.
The alkyne group in the pent-4-yn-2-yl side chain provides a handle for further chemical modifications, such as click chemistry, enabling bioconjugation or derivatization for medicinal chemistry applications.
Analytical data from IR, NMR, and MS confirm the successful synthesis and structural integrity of the compound.
Oxidation and reduction reactions on this compound allow for the generation of derivatives useful for biological activity studies.
Data Table: Preparation Summary
| Step No. | Reaction Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Amination of 4-bromo-3-nitropyridine | Pent-4-yn-2-amine, polar aprotic solvent, base | 4-[(Pent-4-yn-2-yl)amino]-3-nitropyridine |
| 2 | Reduction of nitro group | Pd/C catalyst, H₂ gas, room temp | 4-[(Pent-4-yn-2-yl)amino]pyridin-3-amine |
| 3 | Carboxylation at 3-position | CO₂, high pressure, elevated temp | 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted pyridine derivatives with new functional groups.
Scientific Research Applications
4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-((Pyridin-4-ylmethyl)amino)nicotinic Acid (Similarity: 0.99)
This compound shares the pyridine-3-carboxylic acid backbone but substitutes the pent-4-yn-2-yl group with a pyridin-4-ylmethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic Acid
Replacing the amino group with a trifluoromethyl group (CF₃) significantly alters electronic properties. The CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for amino-substituted analogs) and reducing basicity at the pyridine nitrogen. This contrasts with the target compound, where the amino group may act as a weak base, enhancing solubility in acidic environments .
2-(4-Chlorophenoxy)pyridine-3-carboxylic Acid
Substituting the amino group with a 4-chlorophenoxy group introduces steric bulk and halogen-based hydrophobicity. The chlorine atom may improve membrane permeability but reduce water solubility compared to the alkyne-amino side chain in the target compound .
Physicochemical Properties
| Property | 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic Acid | 4-(Trifluoromethyl)pyridine-3-carboxylic Acid | 2-(4-Chlorophenoxy)pyridine-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~235.2 g/mol (estimated) | 191.11 g/mol | 263.67 g/mol |
| Solubility (Water) | Moderate (due to amino group) | Low (CF₃ increases hydrophobicity) | Low (chlorophenoxy group) |
| Acidity (pKa) | ~4.5 (carboxylic acid) | ~2.5 (carboxylic acid) | ~3.8 (carboxylic acid) |
| Reactivity | Alkyne enables click chemistry | CF₃ stabilizes electron-deficient systems | Chlorine participates in nucleophilic substitution |
Sources : Estimated data based on structural analogs .
Biological Activity
4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative characterized by a unique structure that includes a pent-4-yn-2-yl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid |
| InChI Key | PVZYBSFMKXZYOH-UHFFFAOYSA-N |
The unique combination of functional groups in this compound contributes to its reactivity and potential biological interactions.
The biological activity of 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Biological Activity
Research indicates that compounds similar to 4-[(Pent-4-yn-2-yl)amino]pyridine derivatives often exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. For instance, related compounds have shown efficacy against epidermoid-nasopharyngeal and colon cancer cells in animal models .
- Neuroprotective Effects : Given the structural similarities with 4-aminopyridine, which is known for its neuroprotective properties, there is potential for this compound to exhibit similar effects, particularly in neurodegenerative diseases like Alzheimer's and multiple sclerosis .
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential applications in combating infections .
Case Study 1: Anticancer Activity
A study investigated the effect of various pyridine derivatives on tumor growth. The results indicated that compounds with similar structures to 4-[(Pent-4-yn-2-yl)amino]pyridine exhibited significant reductions in tumor size in treated mice compared to controls .
Case Study 2: Neuroprotective Properties
In a comparative study of neuroprotective agents, derivatives of 4-amino-pyridine were synthesized and tested for their cytotoxicity against human tumor cell lines. The new derivatives demonstrated significantly lower toxicity levels than traditional 4-amino-pyridine, suggesting a safer profile for potential therapeutic use in neurodegenerative conditions .
Synthesis and Derivatives
The synthesis of 4-[(Pent-4-yn-2-yl)amino]pyridine involves several methods, typically employing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions. The ability to modify this structure leads to the development of various derivatives that may enhance biological activity or alter physicochemical properties.
Q & A
Q. Basic
- IR markers :
- Mass spectrometry :
How can discrepancies in NMR data for this compound be resolved, particularly regarding tautomeric forms or impurities?
Advanced
Discrepancies may arise from:
- Tautomerism : The pyridine-carboxylic acid group can exhibit keto-enol tautomerism. Variable-temperature NMR or deuterium exchange experiments can identify dynamic equilibria .
- Impurities : HPLC-MS or 2D NMR (e.g., HSQC, HMBC) isolates signals from minor components .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyridine derivatives .
What computational strategies are effective in predicting the reactivity and stability of derivatives of this compound?
Q. Advanced
- Reaction path searches : Tools like GRRM or AFIR explore potential energy surfaces to identify low-energy pathways for derivative synthesis .
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes), guiding structural modifications for medicinal chemistry applications .
- Machine learning : Trains models on existing reaction datasets to prioritize synthetic routes with high predicted yields .
What are the challenges in achieving regioselectivity during the functionalization of the pyridine ring in this compound’s synthesis?
Basic
Regioselectivity challenges include:
- Steric hindrance : Bulky substituents (e.g., pent-4-yn-2-yl) direct electrophilic attacks to less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the pyridine ring, requiring activating agents (e.g., Lewis acids) for substitutions .
- Protecting groups : Temporary protection of the carboxylic acid moiety prevents unwanted side reactions during amine coupling .
How does the electronic nature of substituents on the pyridine ring influence the biological activity of analogs of this compound?
Q. Advanced
- Electron-donating groups (e.g., -NH₂): Enhance binding to biological targets (e.g., kinases) by increasing electron density on the pyridine ring .
- Electron-withdrawing groups (e.g., -COOH): Improve solubility and pharmacokinetics but may reduce target affinity .
- Alkyne moieties : Enable click chemistry for bioconjugation or probe development, as seen in related compounds used in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
